molecular formula C15H10BrN3S2 B495182 3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 328022-48-6

3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B495182
CAS No.: 328022-48-6
M. Wt: 376.3g/mol
InChI Key: JDPRUTAMFVHHRE-UHFFFAOYSA-N
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Description

3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a complex organic compound with a unique structure that combines a triazole ring with a benzothiazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the reaction of 4-bromobenzyl chloride with 1,2,4-triazolo[3,4-b][1,3]benzothiazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole
  • 3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole
  • 3-[(4-Nitrobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Uniqueness

3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological properties.

Properties

IUPAC Name

1-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3S2/c16-11-7-5-10(6-8-11)9-20-14-17-18-15-19(14)12-3-1-2-4-13(12)21-15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPRUTAMFVHHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)Br)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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